molecular formula C24H25N3O3S2 B3005727 N-(3,5-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 686772-40-7

N-(3,5-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No. B3005727
CAS RN: 686772-40-7
M. Wt: 467.6
InChI Key: LWELJEIKAOJHMW-UHFFFAOYSA-N
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Description

The compound "N-(3,5-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide" is a complex molecule that is likely to have a multi-faceted structure and a range of physical and chemical properties. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds that can help infer some aspects of its behavior and characteristics.

Synthesis Analysis

The synthesis of related compounds often involves the condensation of ketones with cyanothio-acetamide, followed by reactions with chloroacetate esters and subsequent cyclization and aminolysis steps . For example, the synthesis of pyrimidinone and oxazinone derivatives fused with thiophene rings was achieved using citrazinic acid as a starting material, followed by a series of reactions including condensation, cyclization, and methylation . This suggests that the synthesis of the compound may also involve similar steps, starting from a suitable pyridine or pyrimidine derivative and incorporating the thieno[3,2-d]pyrimidin moiety through a series of targeted reactions.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized by X-ray analysis, NMR, and IR spectroscopy . For instance, the structure of N-(2,4-dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide was elucidated using these techniques, revealing the conformational behavior determined by internal rotation of the thietanyl group . This indicates that the compound of interest may also exhibit specific conformational behavior due to its structural features, which could be studied using similar spectroscopic methods.

Chemical Reactions Analysis

The chemical reactions of similar compounds involve interactions between different functional groups, such as the formation of intramolecular hydrogen bonds contributing to the planarity of the molecule . Additionally, the substitution patterns on the acetamide scaffold can significantly influence the receptor antagonistic profile, as seen in the case of adenosine A3 receptor antagonists . Therefore, the compound may also undergo specific chemical reactions that influence its biological activity and receptor interactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds can be inferred from their molecular structures. For example, the planarity of the molecule and the presence of intramolecular hydrogen bonds can affect the melting point and solubility . The substitution patterns on the acetamide scaffold can also modulate the potency and selectivity of the compound towards specific receptors . The antimicrobial activity of some derivatives indicates that the compound may also possess biological activities that could be explored for pharmaceutical applications .

properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-[[3-(4-ethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O3S2/c1-4-30-19-7-5-18(6-8-19)27-23(29)22-20(9-10-31-22)26-24(27)32-14-21(28)25-17-12-15(2)11-16(3)13-17/h5-8,11-13H,4,9-10,14H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWELJEIKAOJHMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=CC(=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

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